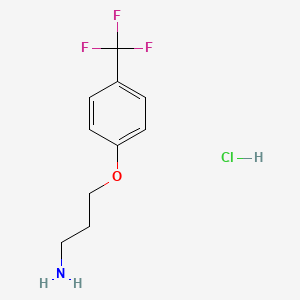

3-(4-(Trifluoromethyl)phenoxy)propan-1-amine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-[4-(trifluoromethyl)phenoxy]propan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12F3NO.ClH/c11-10(12,13)8-2-4-9(5-3-8)15-7-1-6-14;/h2-5H,1,6-7,14H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVVRPXJDSVGEQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(F)(F)F)OCCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00702017 | |

| Record name | 3-[4-(Trifluoromethyl)phenoxy]propan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00702017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100840-63-9 | |

| Record name | 3-[4-(Trifluoromethyl)phenoxy]propan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00702017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of 3-(4-(Trifluoromethyl)phenoxy)propan-1-amine hydrochloride (Fluoxetine Hydrochloride)

Abstract

This technical guide provides a comprehensive examination of the fundamental chemical and physical properties of 3-(4-(trifluoromethyl)phenoxy)propan-1-amine hydrochloride, widely known as Fluoxetine Hydrochloride. Intended for researchers, scientists, and professionals in drug development, this document delves into the structural attributes that define its basicity, methods for its characterization, and the rationale behind its synthesis and formulation. By integrating theoretical principles with practical experimental protocols, this guide serves as an essential resource for understanding and utilizing this significant pharmaceutical compound.

Introduction and Chemical Identity

This compound is the chemical name for the active pharmaceutical ingredient in the widely prescribed antidepressant, Prozac®.[1] It is a second-generation antidepressant classified as a selective serotonin reuptake inhibitor (SSRI).[2] Its therapeutic efficacy is intrinsically linked to its chemical structure and physicochemical properties, particularly its basicity, which governs its solubility, absorption, and interaction with its biological target.

The compound is a racemic mixture of (R)- and (S)-enantiomers.[1] While both enantiomers are effective in blocking serotonin reuptake, they exhibit different metabolic rates.[3]

Chemical Structure

The molecular structure of this compound is fundamental to its chemical behavior.

Figure 2: A representative synthetic workflow for the preparation of fluoxetine hydrochloride.

Another notable synthetic approach is the Mitsunobu reaction, where 3-(methylamino)-1-phenylpropanol is reacted with 4-(trifluoromethyl)phenol in the presence of a trivalent phosphorus compound and diethyl azodicarboxylate (DEAD) to form the ether linkage. [4][5]

Analytical Characterization

The purity and identity of fluoxetine hydrochloride are typically confirmed using a combination of analytical techniques.

Potentiometric Titration for Basicity Determination

The basicity of fluoxetine hydrochloride can be quantitatively determined by non-aqueous potentiometric titration. This method is suitable for the assay of weak bases.

-

Preparation of Titrant: Prepare a 0.1 M solution of perchloric acid in glacial acetic acid.

-

Sample Preparation: Accurately weigh approximately 300 mg of fluoxetine hydrochloride and dissolve it in 50 mL of glacial acetic acid.

-

Titration: Titrate the sample solution with the 0.1 M perchloric acid, monitoring the potential difference using a suitable electrode system (e.g., a glass electrode and a reference electrode).

-

Endpoint Determination: The endpoint of the titration is determined from the point of maximum inflection on the titration curve.

-

Calculation: The percentage purity of fluoxetine hydrochloride is calculated based on the volume of titrant consumed. Each mL of 0.1 M perchloric acid is equivalent to 34.58 mg of C₁₇H₁₉ClF₃NO.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a standard method for the assay and impurity profiling of fluoxetine hydrochloride.

| Parameter | Condition |

| Column | C8 or C18, e.g., Zorbax eclipse plus-C8 (250 x 4.6 mm, 5 µm) |

| Mobile Phase | A mixture of an aqueous buffer (e.g., diethylamine buffer, pH 3.5) and acetonitrile (e.g., 55:45 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 227 nm |

| Injection Volume | 20 µL |

| Temperature | Ambient |

This method allows for the separation of fluoxetine from its potential impurities and degradation products. [6]The USP monograph for fluoxetine tablets provides a detailed HPLC method for assay and dissolution testing.

Figure 3: A generalized workflow for the HPLC analysis of fluoxetine hydrochloride.

Biological Activity and Mechanism of Action

Fluoxetine hydrochloride is a selective serotonin reuptake inhibitor (SSRI). [6]Its therapeutic effect is primarily due to its ability to block the reuptake of the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT) into the presynaptic neuron. [7]

Signaling Pathway

-

Serotonin Release: Serotonin is released from the presynaptic neuron into the synaptic cleft.

-

Receptor Binding: Serotonin binds to postsynaptic receptors, transmitting the neural signal.

-

Reuptake: The serotonin transporter (SERT) on the presynaptic neuron reabsorbs serotonin from the synaptic cleft, terminating the signal.

-

Fluoxetine Action: Fluoxetine binds to and inhibits SERT, blocking the reuptake of serotonin.

-

Increased Serotonin Levels: This inhibition leads to an increased concentration of serotonin in the synaptic cleft, enhancing and prolonging its action on postsynaptic receptors.

Figure 4: Simplified signaling pathway illustrating the mechanism of action of fluoxetine as an SSRI.

Safety and Handling

Fluoxetine hydrochloride is a potent pharmaceutical compound and should be handled with appropriate precautions.

-

Hazard Statements: Harmful if swallowed. Causes serious eye damage. May cause drowsiness or dizziness. May cause damage to organs through prolonged or repeated exposure. Very toxic to aquatic life with long-lasting effects. [7]* Precautionary Measures: Avoid breathing dust. Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product. Use only outdoors or in a well-ventilated area. Avoid release to the environment. Wear protective gloves, clothing, eye protection, and face protection. [7]* First Aid: In case of eye contact, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor. If swallowed, call a poison center or doctor if you feel unwell. Rinse mouth. If inhaled, remove person to fresh air and keep comfortable for breathing. [7] For detailed safety information, always refer to the latest Safety Data Sheet (SDS) from the supplier.

Conclusion

This compound is a well-characterized molecule whose basic properties, conferred by its secondary amine group, are fundamental to its formulation, bioavailability, and therapeutic mechanism of action as a selective serotonin reuptake inhibitor. A thorough understanding of its synthesis, analytical characterization, and physicochemical properties is essential for its effective and safe use in research and pharmaceutical development. This guide has provided a detailed overview of these core aspects, offering both theoretical insights and practical methodologies for the scientific community.

References

-

Structure–Activity Relationship Analysis of Fluoxetine for Suppression of Inflammatory Cytokine Production. (2024). Journal of Health Science, 60(3), 245-253. Retrieved January 15, 2026, from [Link]

-

Wenthur, C. J., & Lindsley, C. W. (2013). Classics in Chemical Neuroscience: Fluoxetine (Prozac). ACS Chemical Neuroscience, 4(1), 14-23. Retrieved January 15, 2026, from [Link]

-

Patel, R. B., Patel, M. R., & Patel, B. G. (2012). Development and validation of analytical method for estimation of fluoxetine hydrochloride in oral solution. Journal of Chemical and Pharmaceutical Research, 4(1), 443-449. Retrieved January 15, 2026, from [Link]

- Process for the production of fluoxetine and new intermediates therefor. (1993). Google Patents.

- Process for the preparation of fluoxetine hydrochloride. (1990). Google Patents.

-

Fluoxetine Tablets. (2023). USP-NF. Retrieved January 15, 2026, from [Link]

-

Jumblat, A., et al. (2022). NOVEL FAST ANALYTICAL METHODS FOR THE ANALYSIS OF FLUOXETINE IN PURE AND PHARMACEUTICAL DOSAGE FORM. BAU Journal - Science and Technology, 3(2), 5. Retrieved January 15, 2026, from [Link]

-

Shah, J., Jan, M. R., Khan, M. A., & Durrani, S. (2012). Quantitative Determination of Fluoxetine in Pharmaceuticals and Plasma Samples Using Bromatometric Method. American Journal of Analytical Chemistry, 3(12), 828-835. Retrieved January 15, 2026, from [Link]

-

A MODIFIED REVERSE PHASE LIQUID CHROMATOGRAPHIC METHOD DEVELOPMENT AND VALIDATION FOR THE FLUOXETINE IN BULK AND DOSAGE FORMS. (2018). International Journal of Pharmaceutical Sciences and Research, 9(7), 3021-3026. Retrieved January 15, 2026, from [Link]

- Fluoxetine process from benzoylpropionic acid. (1999). Google Patents.

-

University of Hertfordshire. (n.d.). Fluoxetine (Ref: LY-110140). AERU. Retrieved January 15, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved January 15, 2026, from [Link]

-

Development and validation of analytical method for estimation of fluoxetine hydrochloride in oral solution. (2012). Journal of Chemical and Pharmaceutical Research. Retrieved January 15, 2026, from [Link]

-

Gherase, A. D., Spac, A. F., Hancu, G., & Rusu, A. (2015). Enantioselective analysis of fluoxetine in pharmaceutical formulations by capillary zone electrophoresis. Clujul Medical, 88(3), 346–350. Retrieved January 15, 2026, from [Link]

-

The structure activity relationship of antidepressants and the specificity in drug therapy. (2019). Journal of Depression and Anxiety. Retrieved January 15, 2026, from [Link]

-

Assay of fluoxetine hydrochloride by titrimetric and HPLC methods. (2000). Journal of the Brazilian Chemical Society. Retrieved January 15, 2026, from [Link]

-

Spectrophotometric determination of fluoxetine hydrochloride in bulk and in pharmaceutical formulations. (2000). Journal of Pharmaceutical and Biomedical Analysis, 22(5), 837-843. Retrieved January 15, 2026, from [Link]

-

Wikipedia. (n.d.). Fluoxetine. Retrieved January 15, 2026, from [Link]

-

ClinPGx. (n.d.). fluoxetine. Retrieved January 15, 2026, from [Link]

-

PubChem. (n.d.). Fluoxetine. National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]

-

ChEMBL. (n.d.). Compound: FLUOXETINE (CHEMBL41). European Bioinformatics Institute. Retrieved January 15, 2026, from [Link]

Sources

- 1. ftp.uspbpep.com [ftp.uspbpep.com]

- 2. researchgate.net [researchgate.net]

- 3. biomedres.us [biomedres.us]

- 4. Selective serotonin reuptake inhibitors (SSRIs) - Mayo Clinic [mayoclinic.org]

- 5. uspnf.com [uspnf.com]

- 6. researchgate.net [researchgate.net]

- 7. WO1999067196A1 - Fluoxetine process from benzoylpropionic acid - Google Patents [patents.google.com]

An In-depth Technical Guide to 3-(4-(Trifluoromethyl)phenoxy)propan-1-amine Hydrochloride (Fluoxetine Hydrochloride)

For Researchers, Scientists, and Drug Development Professionals

Foreword

3-(4-(Trifluoromethyl)phenoxy)propan-1-amine hydrochloride, more commonly known as Fluoxetine Hydrochloride, represents a cornerstone in modern psychopharmacology. As the first clinically approved Selective Serotonin Reuptake Inhibitor (SSRI), its introduction in 1987 marked a paradigm shift in the treatment of major depressive disorder and a range of other psychiatric conditions.[1][2] This guide provides a comprehensive technical overview of Fluoxetine Hydrochloride, delving into its chemical structure, physicochemical properties, synthesis methodologies, mechanism of action, and analytical techniques. The content is curated to serve as a valuable resource for researchers, scientists, and professionals engaged in drug discovery and development, offering foundational knowledge and practical insights into this pivotal therapeutic agent.

Chemical Identity and Physicochemical Properties

Fluoxetine Hydrochloride is a racemic mixture of (R)- and (S)-N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine hydrochloride.[2] The presence of a chiral center dictates that it exists as two enantiomers, (R)- and (S)-fluoxetine, which exhibit stereospecific pharmacological activity.[3][4]

Chemical Structure

The molecular structure of Fluoxetine Hydrochloride is characterized by a propyl-amine backbone with a phenyl group and a 4-(trifluoromethyl)phenoxy group attached to the same carbon atom.

IUPAC Name: (3RS)-N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine hydrochloride[5]

Molecular Formula: C₁₇H₁₉ClF₃NO[1]

Molecular Weight: 345.79 g/mol [6]

CAS Number: 56296-78-7[6]

Physicochemical Properties

A thorough understanding of the physicochemical properties of an active pharmaceutical ingredient (API) is fundamental for formulation development and pharmacokinetic profiling.

| Property | Value | Source |

| Melting Point | 158.4-158.9 °C | [7] |

| Solubility | Soluble in methanol and ethanol; slightly soluble in water. | [7] |

| pKa | 10.05 ± 0.10 (Predicted) | [7] |

| LogP | 4.05 | [8] |

These properties underscore its character as a lipophilic molecule with good potential for oral absorption, consistent with its classification as a BCS Class 1 drug (high solubility, high permeability).[9]

Synthesis of Fluoxetine Hydrochloride: A Methodological Overview

The synthesis of Fluoxetine Hydrochloride has been approached through various routes since its initial development. The choice of a particular synthetic strategy often depends on factors such as yield, purity, cost-effectiveness, and scalability. Below is a generalized representation of a common synthetic pathway.

Retrosynthetic Analysis

A logical approach to understanding the synthesis of Fluoxetine Hydrochloride is through retrosynthesis, which deconstructs the target molecule into simpler, commercially available starting materials.

Caption: Retrosynthetic analysis of Fluoxetine Hydrochloride.

Exemplary Synthetic Protocol

One established method for the preparation of Fluoxetine Hydrochloride involves the following key steps.[10][11]

Step 1: Synthesis of 3-Methylamino-1-phenylpropan-1-one Hydrochloride

This initial step often involves a Mannich reaction between acetophenone, paraformaldehyde, and methylamine hydrochloride.[12]

Step 2: Reduction to 3-Methylamino-1-phenylpropan-1-ol

The ketone functionality in the intermediate from Step 1 is reduced to a secondary alcohol using a reducing agent such as sodium borohydride.[12]

Step 3: Etherification

The alcohol intermediate is then reacted with 4-chlorobenzotrifluoride in the presence of a base (e.g., sodium hydride) to form the characteristic ether linkage of fluoxetine.[12]

Step 4: Salt Formation

Finally, the free base of fluoxetine is treated with hydrochloric acid to yield the stable and water-soluble hydrochloride salt.[10]

Note on Industrial Scale Synthesis: For industrial production, process optimization is critical. This includes the selection of appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize the formation of impurities. Several patented processes describe variations and improvements on the fundamental synthetic routes.[13]

Mechanism of Action: Selective Serotonin Reuptake Inhibition

The therapeutic efficacy of Fluoxetine Hydrochloride is primarily attributed to its potent and selective inhibition of the presynaptic serotonin transporter (SERT).[1][14]

The Serotonergic Synapse

In a normal functioning serotonergic synapse, serotonin (5-HT) is released from the presynaptic neuron, diffuses across the synaptic cleft, and binds to postsynaptic receptors to elicit a neuronal response. The action of serotonin is terminated by its reuptake into the presynaptic neuron via SERT.

Fluoxetine's Interaction with SERT

Fluoxetine binds to the allosteric site of SERT, inducing a conformational change that blocks the reuptake of serotonin from the synaptic cleft.[1] This leads to an increased concentration of serotonin in the synapse, thereby enhancing and prolonging its action on postsynaptic receptors. This sustained serotonergic neurotransmission is believed to be the underlying mechanism for its antidepressant and anxiolytic effects.[14]

Caption: Mechanism of action of Fluoxetine at the serotonergic synapse.

It is important to note that the clinical effects of fluoxetine are not immediate and typically take several weeks to manifest. This delay is thought to be due to downstream adaptive changes in the brain, including alterations in receptor density and gene expression.[15]

Analytical Methodologies for Quality Control and Research

Robust analytical methods are essential for ensuring the quality, purity, and potency of Fluoxetine Hydrochloride in pharmaceutical formulations and for its quantification in biological matrices during research and clinical studies.

Spectroscopic and Chromatographic Techniques

A variety of analytical techniques are employed for the characterization and quantification of fluoxetine.

| Analytical Method | Application | Key Features |

| Spectrophotometry | Quantification in pharmaceutical formulations. | Based on the reaction of fluoxetine with reagents like 1,2-naphthoquinone-4-sulphonate (NQS) to form a colored product.[5] |

| Fluorimetry | Highly sensitive quantification. | Utilizes the reaction with reagents such as 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) to produce a fluorescent derivative.[5] |

| High-Performance Liquid Chromatography (HPLC) | Purity testing, assay, and quantification in biological fluids. | Offers high resolution and sensitivity for separating fluoxetine from its metabolites and potential impurities.[6] |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and quantification. | Provides structural information and high sensitivity for the analysis of fluoxetine.[16] |

A Representative HPLC Protocol for Assay

The following is a generalized HPLC method for the determination of Fluoxetine Hydrochloride in a pharmaceutical dosage form.

1. Instrumentation:

-

High-Performance Liquid Chromatograph equipped with a UV detector.

2. Chromatographic Conditions:

-

Column: C18, 5 µm, 4.6 x 250 mm (or equivalent)

-

Mobile Phase: A mixture of acetonitrile and a suitable buffer (e.g., phosphate buffer), pH adjusted. The exact ratio should be optimized.

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 227 nm

-

Injection Volume: 20 µL

-

Column Temperature: Ambient

3. Standard and Sample Preparation:

-

Standard Solution: Accurately weigh and dissolve a known amount of Fluoxetine Hydrochloride reference standard in the mobile phase to obtain a solution of known concentration.

-

Sample Solution: Crush a representative number of tablets, and dissolve a quantity of the powder equivalent to a known amount of Fluoxetine Hydrochloride in the mobile phase. Filter the solution before injection.

4. System Suitability:

-

Perform replicate injections of the standard solution to ensure the precision of the system (e.g., relative standard deviation of peak areas should be less than 2%).

5. Analysis:

-

Inject the standard and sample solutions into the chromatograph and record the peak areas.

6. Calculation:

-

The amount of Fluoxetine Hydrochloride in the sample is calculated by comparing the peak area of the sample with that of the standard.

This protocol serves as a template and must be validated according to regulatory guidelines (e.g., ICH) for specificity, linearity, accuracy, precision, and robustness before implementation.

Applications in Drug Development and Research

Fluoxetine Hydrochloride's primary clinical application is in the treatment of major depressive disorder.[15] However, its therapeutic utility extends to a variety of other conditions, including:

-

Obsessive-compulsive disorder (OCD)[15]

-

Bulimia nervosa[15]

-

Panic disorder[15]

-

Premenstrual dysphoric disorder (PMDD)[15]

Beyond its established clinical uses, fluoxetine serves as a crucial tool in neuroscience research for investigating the role of the serotonergic system in various physiological and pathological processes. Furthermore, its chemical scaffold has been a starting point for the development of new derivatives with potentially altered pharmacological profiles.[17]

Conclusion

This compound, or Fluoxetine Hydrochloride, remains a compound of significant interest in both clinical practice and scientific research. Its well-defined chemical structure, established synthetic pathways, and specific mechanism of action provide a solid foundation for its therapeutic applications. For professionals in drug development, a comprehensive understanding of its properties and analytical methodologies is paramount for ensuring the quality and efficacy of pharmaceutical products. As research into the complexities of the central nervous system continues, fluoxetine will undoubtedly persist as a vital reference compound and a benchmark for the development of novel therapeutics.

References

-

PharmaCompass.com. Fluoxetine HCl | Drug Information, Uses, Side Effects, Chemistry. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 62857, Reconcile. [Link]

- Google Patents.

-

Darwish, H. W., Bakheit, A. H., & Al-Majed, A. A. (2016). New Spectrophotometric and Fluorimetric Methods for Determination of Fluoxetine in Pharmaceutical Formulations. Journal of analytical methods in chemistry, 2016, 8982765. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 3386, Fluoxetine. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 9884593, (S)-fluoxetine hydrochloride. [Link]

- Google Patents.

-

NIMH Chemical Synthesis and Drug Supply Program. Compound Information Page. [Link]

-

SIELC Technologies. Fluoxetine hydrochloride. [Link]

-

Journal of Chemical Education. The Synthesis of NMP, a Fluoxetine (Prozac®) Precursor, in the Introductory Organic Laboratory. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 1548968, (S)-Fluoxetine. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 441400, N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine chloride. [Link]

-

Iversen, L. (2006). Classics in Chemical Neuroscience: Fluoxetine (Prozac). ACS Chemical Neuroscience, 1(5), 388–392. [Link]

-

Digital Commons @ BAU. NOVEL FAST ANALYTICAL METHODS FOR THE ANALYSIS OF FLUOXETINE IN PURE AND PHARMACEUTICAL DOSAGE FORM. [Link]

-

NIST. Fluoxetine. [Link]

-

Wikipedia. Fluoxetine. [Link]

- Google Patents.

-

Pharmaffiliates. CAS No : 2243504-22-3 | Chemical Name : N-Methyl-3-phenyl-3-(2-(trifluoromethyl)phenoxy)propan-1-amine Hydrochloride. [Link]

-

ResearchGate. Development of fluoxetine-based derivatives. (A) The chemical structure... [Link]

-

Annex Publishers. Formulation and In-vitro Characterization of Fluoxetine Hydrochloride Loaded Fast Dissolving Oral Film Using HPMC 15CPS and HPMC K4M. [Link]

Sources

- 1. Reconcile | C17H19ClF3NO | CID 62857 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Classics in Chemical Neuroscience: Fluoxetine (Prozac) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. (S)-Fluoxetine | C17H18F3NO | CID 1548968 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (S)-fluoxetine hydrochloride | C17H19ClF3NO | CID 9884593 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. New Spectrophotometric and Fluorimetric Methods for Determination of Fluoxetine in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fluoxetine hydrochloride | SIELC Technologies [sielc.com]

- 7. Fluoxetine | 54910-89-3 [chemicalbook.com]

- 8. Fluoxetine | C17H18F3NO | CID 3386 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. annexpublishers.com [annexpublishers.com]

- 10. EP0380924A1 - Process for the preparation of fluoxetine hydrochloride - Google Patents [patents.google.com]

- 11. ptacts.uspto.gov [ptacts.uspto.gov]

- 12. Fluoxetine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 13. WO2001044166A1 - Process for the preparation of fluoxetine hydrochloride - Google Patents [patents.google.com]

- 14. Fluoxetine HCl | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 15. Fluoxetine - Wikipedia [en.wikipedia.org]

- 16. digitalcommons.bau.edu.lb [digitalcommons.bau.edu.lb]

- 17. researchgate.net [researchgate.net]

3-(4-(Trifluoromethyl)phenoxy)propan-1-amine hydrochloride mechanism of action

An In-Depth Technical Guide on the Core Mechanism of Action of 3-(4-(Trifluoromethyl)phenoxy)propan-1-amine Analogues: A Focus on Fluoxetine Hydrochloride

Introduction

The compound 3-(4-(trifluoromethyl)phenoxy)propan-1-amine hydrochloride represents a core chemical scaffold that has been pivotal in the development of modern psychopharmacology. While this specific chemical name does not correspond to a widely marketed pharmaceutical, it shares a significant structural overlap with one of the most well-known and studied drugs in its class: Fluoxetine. The IUPAC name for Fluoxetine is N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine[1][2][3]. Given this close structural relationship, this guide will provide an in-depth exploration of the mechanism of action of Fluoxetine as a representative and highly relevant analogue. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important class of compounds.

Fluoxetine, first approved by the FDA in 1987, was a pioneering selective serotonin reuptake inhibitor (SSRI)[2][3]. Its introduction marked a significant advancement in the treatment of major depressive disorder and other psychiatric conditions, offering a more favorable side-effect profile compared to its predecessors, the tricyclic antidepressants (TCAs) and monoamine oxidase inhibitors (MAOIs)[3].

Core Mechanism of Action: Selective Serotonin Reuptake Inhibition

The primary and most well-established mechanism of action for Fluoxetine is the selective inhibition of the presynaptic serotonin transporter (SERT)[4][5][6][7][8]. SERT is a transmembrane protein responsible for the reuptake of serotonin (5-hydroxytryptamine, 5-HT) from the synaptic cleft back into the presynaptic neuron. This reuptake process terminates the action of serotonin in the synapse.

By binding to and inhibiting SERT, Fluoxetine blocks this reuptake process. This leads to an increased concentration of serotonin in the synaptic cleft, thereby enhancing and prolonging serotonergic neurotransmission[1][4][7]. This potentiation of serotonin's effects at postsynaptic 5-HT receptors is believed to be the principal driver of Fluoxetine's therapeutic efficacy in treating depression and other mood disorders[1][5].

While the immediate effect of SERT inhibition is the elevation of synaptic serotonin, the clinical antidepressant effects of Fluoxetine typically emerge after several weeks of continuous treatment[5]. This delay suggests that the downstream adaptive changes in the brain, rather than the acute increase in serotonin alone, are crucial for its therapeutic action. These long-term changes include the desensitization and downregulation of presynaptic 5-HT1A autoreceptors, which normally act as a negative feedback mechanism to inhibit serotonin release[6][7]. The desensitization of these autoreceptors leads to a sustained increase in serotonergic firing and neurotransmission.

Signaling Pathway of Fluoxetine's Action

Caption: A diagram illustrating the primary mechanism of action of Fluoxetine at the serotonergic synapse.

Pharmacological Profile

Fluoxetine is characterized as a selective serotonin reuptake inhibitor because it exhibits significantly higher affinity for SERT compared to the norepinephrine transporter (NET) and the dopamine transporter (DAT)[1][5][9]. This selectivity is a key factor in its improved side-effect profile over older antidepressants that affected multiple neurotransmitter systems.

| Parameter | Value | Reference |

| Primary Target | Serotonin Transporter (SERT) | [5] |

| Metabolism | Primarily hepatic via CYP2D6 | [3][9] |

| Active Metabolite | Norfluoxetine | [1][3] |

| Half-life (Fluoxetine) | 1-3 days (acute), 4-6 days (chronic) | [3] |

| Half-life (Norfluoxetine) | 4-16 days | [1] |

| Protein Binding | ~94.5% | [1] |

The metabolism of fluoxetine is also a critical aspect of its pharmacology. It is extensively metabolized in the liver, primarily by the cytochrome P450 isoenzyme CYP2D6, to its major active metabolite, norfluoxetine[3][9]. Norfluoxetine is also a potent and selective SRI and has a significantly longer half-life than the parent compound[1][3]. This contributes to the long duration of action of fluoxetine and the need for a prolonged washout period when switching to other serotonergic medications.

Experimental Protocols for Investigating Mechanism of Action

To elucidate the mechanism of action of a compound like Fluoxetine, a series of in vitro and in vivo experiments are typically conducted.

In Vitro Radioligand Binding Assays

Objective: To determine the binding affinity of the test compound for various neurotransmitter transporters (SERT, NET, DAT) and receptors.

Methodology:

-

Membrane Preparation: Prepare cell membrane homogenates from cells recombinantly expressing the human SERT, NET, or DAT.

-

Assay Setup: In a 96-well plate, combine the membrane preparation, a specific radioligand (e.g., [³H]citalopram for SERT), and varying concentrations of the test compound (e.g., Fluoxetine).

-

Incubation: Incubate the plates to allow for competitive binding to reach equilibrium.

-

Separation: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Calculate the IC₅₀ (the concentration of the compound that inhibits 50% of specific radioligand binding) and subsequently the Ki (inhibition constant) to determine binding affinity.

Rationale: This experiment directly measures the interaction of the compound with its molecular target. By comparing the Ki values for SERT, NET, and DAT, the selectivity of the compound can be quantified.

In Vitro Neurotransmitter Reuptake Assay

Objective: To functionally assess the inhibitory potency of the test compound on neurotransmitter reuptake.

Methodology:

-

Cell Culture: Use cell lines (e.g., HEK293) stably transfected with the human SERT, or use synaptosomal preparations from specific brain regions.

-

Assay Initiation: Add the test compound at various concentrations to the cells/synaptosomes, followed by the addition of a radiolabeled neurotransmitter (e.g., [³H]5-HT).

-

Incubation: Incubate for a short period at 37°C to allow for neurotransmitter uptake.

-

Termination: Stop the uptake process by rapid washing with ice-cold buffer.

-

Quantification: Lyse the cells/synaptosomes and measure the amount of radiolabeled neurotransmitter taken up using a scintillation counter.

-

Data Analysis: Determine the IC₅₀ for the inhibition of reuptake.

Rationale: This functional assay confirms that the binding of the compound to the transporter translates into a functional inhibition of its activity.

Workflow for In Vitro Characterization

Caption: A simplified workflow for the in vitro characterization of a selective serotonin reuptake inhibitor.

Beyond Serotonin Reuptake Inhibition

While the primary mechanism of action is well-established, ongoing research suggests that Fluoxetine may have additional pharmacological effects that contribute to its overall therapeutic profile. These include:

-

Modulation of Neurotrophic Factors: Chronic administration of Fluoxetine has been shown to increase the expression of Brain-Derived Neurotrophic Factor (BDNF) in the hippocampus, a brain region critical for mood regulation and memory. This may promote neurogenesis and synaptic plasticity, potentially reversing some of the neuronal deficits associated with depression.

-

Anti-inflammatory Effects: There is emerging evidence that Fluoxetine may possess anti-inflammatory properties, potentially by modulating cytokine production[7]. Given the link between inflammation and depression, this could represent another facet of its therapeutic action.

-

5-HT2C Receptor Antagonism: Fluoxetine and norfluoxetine have some activity as antagonists at the 5-HT2C receptor[5]. Inhibition of this receptor may lead to an increase in downstream dopamine and norepinephrine release in certain brain regions, which could contribute to the activating effects of the drug.

Conclusion

The core mechanism of action of Fluoxetine, a key analogue of the 3-(4-(trifluoromethyl)phenoxy)propan-1-amine scaffold, is the potent and selective inhibition of the serotonin transporter. This action increases the availability of serotonin in the synapse, leading to a cascade of neuroadaptive changes that are believed to underlie its therapeutic efficacy in the treatment of depression and other psychiatric disorders. While this remains the central tenet of its pharmacology, further investigation into its effects on neurotrophic factors, inflammatory pathways, and other receptor systems continues to refine our understanding of this landmark therapeutic agent.

References

-

Dapoxetine. (n.d.). In Wikipedia. Retrieved January 15, 2026, from [Link]

-

What is the mechanism of Dapoxetine Hydrochloride? (2024, July 17). Patsnap Synapse. Retrieved from [Link]

-

Dapoxetin: Adverse Effects, Contraindications and Dosage. (n.d.). Urology Textbook. Retrieved from [Link]

-

Dapoxetine. (n.d.). PubChem. National Institutes of Health. Retrieved from [Link]

-

McMahon, L. R., & El-Khatib, A. H. (2014). Dapoxetine and the treatment of premature ejaculation. Translational Andrology and Urology, 3(1), 41-49. Retrieved from [Link]

-

What is the mechanism of Fluoxetine Hydrochloride? (2024, July 17). Patsnap Synapse. Retrieved from [Link]

-

Fluoxetine. (n.d.). In Wikipedia. Retrieved January 15, 2026, from [Link]

-

Sohel, A. J., & Shutter, M. C. (2024). Fluoxetine. In StatPearls. StatPearls Publishing. Retrieved from [Link]

-

Anti depressant ( fluoxetine). (2015, October 12). Slideshare. Retrieved from [Link]

-

Fluoxetine. (2025, November 15). MedlinePlus. Retrieved from [Link]

-

Reconcile. (n.d.). PubChem. National Institutes of Health. Retrieved from [Link]

-

Fluoxetine HCl. (n.d.). PharmaCompass.com. Retrieved from [Link]

-

Fluoxetine. (n.d.). PubChem. National Institutes of Health. Retrieved from [Link]

-

(±)-Fluoxetine Hydrochloride. (2021, February 23). NIMH Chemical Synthesis and Drug Supply Program. Retrieved from [Link]

-

Fluoxetine hydrochloride. (2016, May 10). SIELC Technologies. Retrieved from [Link]

-

Emslie, G. J., & Findling, R. L. (2013). Classics in Chemical Neuroscience: Fluoxetine (Prozac). ACS Chemical Neuroscience, 4(1), 11-20. Retrieved from [Link]

-

(S)-Fluoxetine. (n.d.). PubChem. National Institutes of Health. Retrieved from [Link]

- Process for the preparation of fluoxetine hydrochloride. (1990). Google Patents.

- Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor. (2005). Google Patents.

Sources

- 1. Fluoxetine - Wikipedia [en.wikipedia.org]

- 2. Fluoxetine | C17H18F3NO | CID 3386 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Classics in Chemical Neuroscience: Fluoxetine (Prozac) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Fluoxetine Hydrochloride? [synapse.patsnap.com]

- 5. Fluoxetine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Anti depressant ( fluoxetine) | PPTX [slideshare.net]

- 7. Reconcile | C17H19ClF3NO | CID 62857 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Fluoxetine HCl | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 9. Dapoxetine and the treatment of premature ejaculation - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Developmental Saga of a Selective Serotonin Reuptake Inhibitor: An In-depth Technical Guide on Fluoxetine

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and development of 3-(4-(Trifluoromethyl)phenoxy)propan-1-amine, more commonly known as Fluoxetine, the pioneering compound in the class of Selective Serotonin Reuptake Inhibitors (SSRIs). We will delve into the initial synthetic pathways, the pivotal pharmacological discoveries that elucidated its mechanism of action, and its journey from a promising chemical entity to a landmark psychiatric medication. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this transformative molecule.

Introduction: The Dawn of a New Era in Antidepressant Therapy

Prior to the late 1980s, the pharmacological treatment of depression was dominated by tricyclic antidepressants (TCAs) and monoamine oxidase inhibitors (MAOIs). While effective for some, these medications were fraught with a challenging side effect profile and significant safety concerns, largely due to their broad activity across multiple neurotransmitter systems. The quest for a safer, more targeted antidepressant therapy led researchers at Eli Lilly and Company to explore novel chemical scaffolds. This endeavor culminated in the discovery of fluoxetine, a molecule that would revolutionize the treatment of depression and other psychiatric disorders. Fluoxetine's development was a landmark in psychopharmacology, heralding the age of selective serotonin reuptake inhibition.

The Genesis of Fluoxetine: A Tale of Serendipity and Rational Design

The story of fluoxetine begins in the early 1970s with the work of Bryan Molloy and his team at Eli Lilly. Their initial goal was not to create an antidepressant, but rather to develop a new antihistamine. They synthesized a series of aryloxyphenylpropylamines, a class of compounds known for their antihistaminic properties.

Initial Synthesis and Unexpected Findings

One of the compounds synthesized was nisoxetine, which demonstrated potent and selective norepinephrine reuptake inhibition. This discovery was a crucial stepping stone. The research team, including David T. Wong, began to systematically modify the aryloxyphenylpropylamine scaffold to explore its effects on other monoamine neurotransmitters.

A key modification was the introduction of a trifluoromethyl group at the para position of the phenoxy ring. This substitution dramatically shifted the compound's pharmacological profile. The resulting molecule, initially designated as Lilly 110140 and later named fluoxetine, exhibited a remarkable and unprecedented selectivity for the inhibition of serotonin reuptake over norepinephrine and dopamine reuptake.

The Decisive Experiment: Pinpointing Serotonin Reuptake Inhibition

The definitive evidence for fluoxetine's mechanism of action came from a series of in vitro experiments conducted by David T. Wong and his colleagues. They utilized synaptosomes, isolated nerve endings, from rat brains to study the uptake of radiolabeled neurotransmitters.

Experimental Protocol: Synaptosomal Neurotransmitter Uptake Assay

-

Preparation of Synaptosomes:

-

Whole rat brains are homogenized in a buffered sucrose solution.

-

The homogenate is subjected to differential centrifugation to isolate the synaptosomal fraction.

-

-

Uptake Assay:

-

Synaptosomes are incubated with a radiolabeled neurotransmitter (e.g., ³H-serotonin, ³H-norepinephrine, or ³H-dopamine) in the presence and absence of the test compound (fluoxetine).

-

The incubation is carried out at 37°C for a short period (e.g., 5 minutes).

-

The uptake process is terminated by rapid filtration through glass fiber filters.

-

The radioactivity retained on the filters, representing the amount of neurotransmitter taken up by the synaptosomes, is measured by liquid scintillation counting.

-

-

Data Analysis:

-

The inhibitory potency of the compound is determined by calculating the concentration that produces 50% inhibition of neurotransmitter uptake (IC₅₀).

-

The results of these assays were striking, as summarized in the table below:

| Compound | 5-HT Uptake IC₅₀ (nM) | NE Uptake IC₅₀ (nM) | DA Uptake IC₅₀ (nM) |

| Fluoxetine | 10 | 200 | >1000 |

| Nisoxetine | 200 | 8 | >1000 |

| Desipramine (TCA) | 230 | 1.8 | 3900 |

Data are illustrative and based on early findings.

These data unequivocally demonstrated fluoxetine's potent and selective inhibition of serotonin (5-HT) reuptake.

The Pharmacological Profile of a Pioneer

The selective inhibition of the serotonin transporter (SERT) by fluoxetine leads to an increase in the concentration of serotonin in the synaptic cleft, thereby enhancing serotonergic neurotransmission. This targeted mechanism of action is the cornerstone of its therapeutic efficacy and improved side-effect profile compared to its predecessors.

Signaling Pathway: Mechanism of Action of Fluoxetine

Caption: Fluoxetine blocks the serotonin transporter (SERT) on the presynaptic neuron, increasing synaptic serotonin levels.

From Bench to Bedside: The Clinical Development of Fluoxetine

Following the compelling preclinical findings, fluoxetine entered clinical trials in the late 1970s and early 1980s. These studies confirmed its efficacy in treating major depressive disorder and demonstrated a significantly more favorable side-effect profile compared to TCAs and MAOIs. The most common side effects were generally milder and included nausea, insomnia, and anxiety.

The U.S. Food and Drug Administration (FDA) approved fluoxetine for the treatment of major depressive disorder in 1987, and it was marketed under the brand name Prozac®. This marked a pivotal moment in the history of psychiatry, providing patients and clinicians with a new, safer, and more tolerable treatment option for depression.

Timeline of Fluoxetine's Development

Caption: Key milestones in the discovery and development of fluoxetine.

Conclusion: A Legacy of Innovation

The discovery of fluoxetine was a paradigm shift in psychopharmacology. It was the culmination of rational drug design, serendipitous findings, and rigorous pharmacological testing. Its selective mechanism of action not only provided a safer and better-tolerated treatment for depression but also deepened our understanding of the role of serotonin in the pathophysiology of psychiatric disorders. The success of fluoxetine paved the way for the development of a whole new class of antidepressants, the SSRIs, which remain first-line treatments for depression and a range of other conditions. The story of fluoxetine is a testament to the power of scientific inquiry and its profound impact on human health.

References

-

Wong, D. T., Horng, J. S., Bymaster, F. P., Hauser, K. L., & Molloy, B. B. (1974). A selective inhibitor of serotonin uptake: Lilly 110140, 3-(p-trifluoromethylphenoxy)-N-methyl-3-phenylpropylamine. Life Sciences, 15(3), 471–479. [Link]

-

Wong, D. T., Bymaster, F. P., Horng, J. S., & Molloy, B. B. (1975). A new selective inhibitor for uptake of serotonin into synaptosomes of rat brain: 3-(p-trifluoromethylphenoxy)-N-methyl-3-phenylpropylamine. Journal of Pharmacology and Experimental Therapeutics, 193(3), 804–811. [Link]

3-(4-(Trifluoromethyl)phenoxy)propan-1-amine hydrochloride CAS number 56296-78-7

An In-depth Technical Guide to 3-(4-(Trifluoromethyl)phenoxy)propan-1-amine hydrochloride (Fluoxetine Hydrochloride)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound, CAS Number 56296-78-7, a compound widely known in the scientific community as Fluoxetine hydrochloride. As the pioneering compound in the class of selective serotonin reuptake inhibitors (SSRIs), its discovery and development marked a significant milestone in the treatment of major depressive disorder and other central nervous system (CNS) conditions.[1][2][3] This document delves into its chemical properties, synthesis, mechanism of action, and applications, serving as a critical resource for professionals in neuroscience research and pharmaceutical development.

Core Compound Profile

Fluoxetine hydrochloride is a second-generation antidepressant that revolutionized the pharmacological approach to treating depression.[4] Its significance lies in its targeted action on the serotonin neurotransmitter system, offering a more favorable side-effect profile compared to earlier tricyclic antidepressants (TCAs) and monoamine oxidase inhibitors (MAOIs).[2][5]

Chemical Identity and Properties

The compound is a racemic mixture of (R)- and (S)-N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine.[2] Its hydrochloride salt form enhances its stability and solubility for pharmaceutical applications.

Table 1: Chemical Identifiers and Physicochemical Properties

| Parameter | Value | Reference |

| IUPAC Name | (RS)-N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine;hydrochloride | [6] |

| Synonyms | Fluoxetine HCl, (±)-Fluoxetine hydrochloride, LY110140 | [7][8][9] |

| CAS Number | 56296-78-7 | [7][9] |

| Molecular Formula | C₁₇H₁₉ClF₃NO | [7][9][10] |

| Molecular Weight | 345.79 g/mol | [6][7][9] |

| Appearance | White to off-white crystalline powder | [11][12] |

| Melting Point | 158.4 to 158.9 °C | [12] |

| Solubility | Soluble in methanol and ethanol; Slightly soluble in water | [12] |

| pKa | 10.05 ± 0.10 (Predicted) | [12] |

| LogP | 3.90 | [9] |

Chemical Structure

The structure of Fluoxetine features a propyl-amine backbone with phenyl and 4-(trifluoromethyl)phenoxy groups attached to the same carbon, a key feature for its biological activity.

Caption: Chemical structure of Fluoxetine Hydrochloride.

Synthesis and Manufacturing Insights

The synthesis of Fluoxetine has been approached through various routes since its inception. The core challenge lies in the efficient formation of the characteristic ether linkage and the introduction of the methylamine side chain.

Common Synthetic Pathway

A widely adopted and industrially viable method involves the etherification of an alcohol precursor with an activated aromatic ring. This approach provides good yields and control over the final product.[13][14] A key intermediate in many syntheses is N-methyl-3-hydroxy-3-phenylpropylamine.[13][14] This intermediate is then reacted with 1-chloro-4-trifluoromethylbenzene in the presence of a strong base to form the fluoxetine base.[13]

Experimental Protocol: Williamson Ether Synthesis Approach

This protocol describes a laboratory-scale synthesis adapted from established industrial processes.[13][14][15]

Step 1: Preparation of N-methyl-3-hydroxy-3-phenylpropylamine (Intermediate III)

-

This step is often initiated from 2-benzoyl-1-(N-benzyl-N-methyl)ethylamine (I).

-

Simultaneous debenzylation and catalytic hydrogenation of compound (I) using a Palladium/Carbon (Pd/C) catalyst under hydrogen pressure (e.g., 5 bar) at 50°C in a solvent like ethyl acetate yields 1-phenyl-3-(N-methylamino)-propan-1-ol (III).[13][14]

Step 2: Etherification to form Fluoxetine Base (IV)

-

In a reaction vessel under an inert atmosphere (e.g., nitrogen), dissolve N-methyl-3-hydroxy-3-phenylpropylamine (III) in an aprotic solvent such as N-methylpyrrolidone or dimethylsulfoxide (DMSO).[13][14] The choice of an aprotic solvent is critical to prevent side reactions and improve yield.[14]

-

Add a strong base, such as potassium t-butoxide or sodium hydride, portion-wise to the solution at room temperature to form the alkoxide.

-

Add 1-chloro-4-trifluoromethylbenzene (IV) to the reaction mixture.

-

Heat the mixture to approximately 80-95°C and maintain for several hours until reaction completion is confirmed by TLC or HPLC analysis.[13][15]

-

Cool the reaction mixture to room temperature and quench by pouring it into a mixture of ice and water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ether or toluene).[14][15]

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude fluoxetine base (V).

Step 3: Formation of Fluoxetine Hydrochloride (VI)

-

Dissolve the crude fluoxetine base (V) in a minimal amount of a suitable solvent like ether or isopropanol.[7][16]

-

Slowly add a solution of hydrochloric acid (e.g., 20% HCl in isopropanol or gaseous HCl) to the stirred solution.[7][16]

-

The hydrochloride salt will precipitate out of the solution. The precipitation can be enhanced by cooling the mixture (e.g., to 3-5°C).[16]

-

Collect the white solid precipitate by filtration, wash with cold ether, and dry under vacuum to obtain Fluoxetine Hydrochloride (VI) with a typical yield of 85-87%.[13]

Caption: General workflow for the synthesis of Fluoxetine HCl.

Mechanism of Action and Pharmacology

Fluoxetine's therapeutic effects are primarily attributed to its potent and selective inhibition of serotonin reuptake in the central nervous system.[4][10][17]

Selective Serotonin Reuptake Inhibition (SSRI)

The norepinephrine transporter (NET) and serotonin transporter (SERT) are crucial proteins that terminate neurotransmission by reabsorbing norepinephrine (NE) and serotonin (5-HT), respectively, from the synaptic cleft back into the presynaptic neuron.[18] Fluoxetine binds with high affinity to SERT, effectively blocking the reuptake of serotonin.[10] This action leads to an increased concentration and prolonged availability of serotonin in the synaptic cleft, thereby enhancing serotonergic neurotransmission.[10][19] This enhanced signaling is believed to be responsible for the antidepressant effects observed after long-term administration.[5]

Unlike older antidepressants, Fluoxetine has a much lower affinity for norepinephrine and dopamine transporters, which contributes to its "selective" nature and a reduction in certain side effects.[15] Its analogue, Nisoxetine, in contrast, is a potent and selective inhibitor of norepinephrine reuptake and is often used as a research tool to study the noradrenergic system.[20][21]

Caption: Fluoxetine blocks SERT, increasing synaptic serotonin.

Pharmacokinetics

-

Absorption: Fluoxetine is well absorbed after oral administration, with peak plasma concentrations reached in 6-8 hours.[1][22]

-

Distribution: It is highly bound (approx. 95%) to plasma proteins.[12]

-

Metabolism: The liver metabolizes fluoxetine, primarily by the cytochrome P450 isoenzyme CYP2D6, into its major active metabolite, norfluoxetine.[22] Both the parent drug and its metabolite have long half-lives, which allows for once-daily or even once-weekly dosing.[1]

-

Excretion: The compound and its metabolites are primarily excreted in the urine.[12]

Applications in Research and Drug Development

Beyond its clinical use, Fluoxetine hydrochloride is an indispensable tool in neuroscience research.

-

Standard for SSRI Activity: It serves as a benchmark compound for evaluating the efficacy and selectivity of new potential antidepressants.[2]

-

Neurobiological Studies: Researchers use fluoxetine to investigate the role of the serotonergic system in a wide range of behaviors and pathologies, including anxiety, obsessive-compulsive disorders, and eating disorders.[1][23]

-

Drug Discovery Lead: The fluoxetine scaffold has been a template for medicinal chemists to develop new derivatives with modified pharmacological profiles, such as altered selectivity or pharmacokinetic properties.[24] For example, modifications to the N-methyl amine group have been explored to create derivatives with increased affinity for the dopamine transporter.[24]

Analytical Methodologies

Accurate and precise quantification of Fluoxetine is essential for quality control in pharmaceutical manufacturing and for pharmacokinetic studies.

High-Performance Liquid Chromatography (HPLC)

HPLC is the most common technique for the analysis of Fluoxetine. A validated reverse-phase HPLC method is crucial for separating the active ingredient from potential impurities and degradation products.[23][25]

Table 2: Example HPLC Method Parameters

| Parameter | Condition |

| Column | C18 (e.g., Primesep 200) |

| Mobile Phase | A mixture of acetonitrile and a buffer (e.g., phosphate buffer), pH adjusted |

| Detection | UV at a specific wavelength (e.g., 227 nm) |

| Flow Rate | Typically 1.0 mL/min |

| Injection Volume | 10-20 µL |

| Temperature | Ambient or controlled (e.g., 25°C) |

Spectroscopic and Other Methods

-

Spectrophotometry: Methods based on the reaction of fluoxetine with reagents like 1,2-naphthoquinone-4-sulphonate (NQS) to form a colored product can be used for quantification.[1]

-

Fluorimetry: A highly sensitive method involves reacting fluoxetine with 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) to produce a fluorescent product.[1]

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is also employed for the analysis of fluoxetine in various matrices.[23]

Safety and Handling

Proper handling of Fluoxetine hydrochloride in a research or manufacturing setting is critical to ensure personnel safety.

-

Hazards: The compound is harmful if swallowed and can cause serious eye damage.[26] It is also very toxic to aquatic life with long-lasting effects.[27]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.[26]

-

Handling: Avoid breathing dust.[27] Use in a well-ventilated area or with a fume hood. Wash hands thoroughly after handling.[26]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, protected from light.[12][27]

-

Disposal: Dispose of contents and container to an approved waste disposal plant, following all local and national regulations.[26]

References

- Vertex AI Search. Fluoxetine hydrochloride synthesis. ChemicalBook.

- ResearchGate. (2000). Chemoenzymatic synthesis of the non-tricyclic antidepressants Fluoxetine, Tomoxetine and Nisoxetine. Journal of the Chemical Society Perkin Transactions 1.

- PubMed. Synthesis and regional mouse brain distribution of [11C]nisoxetine, a norepinephrine uptake inhibitor.

- Wikipedia. Nisoxetine.

- Thieme. (2017). Synthesis of Nisoxetine. Synfacts.

- PubChem.

- Google Patents.

- PubMed. Synthesis and C-11 labeling of three potent norepinephrine transporter selective ligands ((R)-nisoxetine, lortalamine, and oxaprotiline)

- Semantic Scholar. (2006).

- Patsnap Synapse. (2024). What are Norepinephrine reuptake inhibitors and how do they work?.

- Google Patents.

- PMC. Serotonin-Norepinephrine Reuptake Inhibitors for Pain Control: Premise and Promise.

- PharmaCompass.com.

- PubMed Central - NIH. Norepinephrine transporter inhibitors and their therapeutic potential.

- Scholars @ UT Health San Antonio. (2000). Norepinephrine involvement in antidepressant action.

- Bridgewater College Digital Commons. Synthesis of Fluoxetine.

- PubChem - NIH. Reconcile | C17H19ClF3NO | CID 62857.

- Cayman Chemical. (2025).

- PMC - NIH.

- Sigma-Aldrich. (2025).

- PMC - NIH. (2025). Characterization and Analytical Method Validation for Potential Impurities of a Merchantability Drug Substance Fluoxetine HCl.

- Fisher Scientific.

- ChemicalBook. (2025). FLUOXETINE HYDROCHLORIDE Chemical Properties,Uses,Production.

- European Patent Office. (1990).

- Cayman Chemical. (2025).

- NIMH Chemical Synthesis and Drug Supply Program. (2021).

- PubChem - NIH. Fluoxetine | C17H18F3NO | CID 3386.

- PubChem - NIH. (S)-fluoxetine hydrochloride | C17H19ClF3NO | CID 9884593.

- SIELC Technologies. Fluoxetine hydrochloride.

- ChemicalBook. (2025). Fluoxetine | 54910-89-3.

- PMC - PubMed Central. Classics in Chemical Neuroscience: Fluoxetine (Prozac).

- Chemsrc. (2025). Fluoxetine Hydrochloride | CAS#:59333-67-4.

- Google Patents.

- Digital Commons @ BAU - Beirut Arab University. NOVEL FAST ANALYTICAL METHODS FOR THE ANALYSIS OF FLUOXETINE IN PURE AND PHARMACEUTICAL DOSAGE FORM.

- PubChem - NIH. (S)-Fluoxetine | C17H18F3NO | CID 1548968.

- Pharmaffiliates. CAS No : 2243504-22-3 | Chemical Name : N-Methyl-3-phenyl-3-(2-(trifluoromethyl)phenoxy)propan-1-amine Hydrochloride.

- ResearchGate.

- Annex Publishers. (2021). Formulation and In-vitro Characterization of Fluoxetine Hydrochloride Loaded Fast Dissolving Oral Film Using HPMC 15CPS and HPMC K4M. Journal of Pharmaceutics & Drug Development.

- NIST. Fluoxetine. NIST WebBook.

- Wikipedia. Fluoxetine.

Sources

- 1. New Spectrophotometric and Fluorimetric Methods for Determination of Fluoxetine in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Classics in Chemical Neuroscience: Fluoxetine (Prozac) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. annexpublishers.com [annexpublishers.com]

- 4. Fluoxetine | C17H18F3NO | CID 3386 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scholars.uthscsa.edu [scholars.uthscsa.edu]

- 6. (S)-fluoxetine hydrochloride | C17H19ClF3NO | CID 9884593 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Fluoxetine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 8. Compound Information Page [nimh-repository.rti.org]

- 9. Fluoxetine hydrochloride | SIELC Technologies [sielc.com]

- 10. Reconcile | C17H19ClF3NO | CID 62857 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. FLUOXETINE HYDROCHLORIDE | 59333-67-4 [chemicalbook.com]

- 12. Fluoxetine | 54910-89-3 [chemicalbook.com]

- 13. Process for the preparation of fluoxetine - Patent US-5166437-A - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. US5166437A - Process for the preparation of fluoxetine - Google Patents [patents.google.com]

- 15. EP1242362A1 - Process for the preparation of fluoxetine hydrochloride - Google Patents [patents.google.com]

- 16. EP0380924A1 - Process for the preparation of fluoxetine hydrochloride - Google Patents [patents.google.com]

- 17. Fluoxetine HCl | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 18. Norepinephrine transporter inhibitors and their therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 19. What are Norepinephrine reuptake inhibitors and how do they work? [synapse.patsnap.com]

- 20. Synthesis and regional mouse brain distribution of [11C]nisoxetine, a norepinephrine uptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Nisoxetine - Wikipedia [en.wikipedia.org]

- 22. Fluoxetine - Wikipedia [en.wikipedia.org]

- 23. digitalcommons.bau.edu.lb [digitalcommons.bau.edu.lb]

- 24. researchgate.net [researchgate.net]

- 25. Characterization and Analytical Method Validation for Potential Impurities of a Merchantability Drug Substance Fluoxetine HCl - PMC [pmc.ncbi.nlm.nih.gov]

- 26. fishersci.com [fishersci.com]

- 27. cdn.caymanchem.com [cdn.caymanchem.com]

A Technical Guide to the Synthesis and Enantiomeric Purity of (S)-Fluoxetine

Introduction

Fluoxetine, marketed as Prozac, is a cornerstone in the treatment of major depressive disorder and other psychiatric conditions. It functions as a selective serotonin reuptake inhibitor (SSRI).[1][2] Fluoxetine possesses a single chiral center, existing as two enantiomers: (R)-fluoxetine and (S)-fluoxetine.[3] Although both enantiomers are effective in blocking serotonin reuptake, they exhibit different metabolic rates.[3][4] Furthermore, the primary active metabolite, norfluoxetine, shows significant stereoselectivity in its pharmacological activity, with the (S)-enantiomer being considerably more potent.[5] This has driven the development of synthetic routes to produce enantiomerically pure (S)-fluoxetine, necessitating robust analytical methods to verify its enantiomeric purity.

This technical guide provides an in-depth overview of the key synthetic strategies for obtaining (S)-fluoxetine and the analytical techniques employed to determine its enantiomeric excess (ee). The content is tailored for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical methodologies.

Part 1: Enantioselective Synthesis of (S)-Fluoxetine

The synthesis of enantiomerically pure (S)-fluoxetine can be broadly categorized into two main approaches: asymmetric synthesis, which aims to create the desired enantiomer directly, and chiral resolution, which involves separating a racemic mixture. Chemoenzymatic methods, which leverage the high stereoselectivity of enzymes, are also a powerful strategy.

Asymmetric Synthesis: The Direct Approach

Asymmetric synthesis introduces chirality into the molecule in a controlled manner, often through the use of chiral catalysts or reagents.

Corey-Bakshi-Shibata (CBS) Reduction

A prominent method for establishing the chiral center in (S)-fluoxetine precursors is the asymmetric reduction of a prochiral ketone. The Corey-Bakshi-Shibata (CBS) reduction, which utilizes a chiral oxazaborolidine catalyst, is a well-established and highly effective technique for this transformation.[6] This method offers high enantioselectivity and yields.[6][7]

The key step involves the reduction of 3-chloro-1-phenylpropan-1-one to (S)-3-chloro-1-phenylpropanol with high enantiomeric excess.[7] This chiral alcohol is a crucial intermediate that can then be converted to (S)-fluoxetine.

Experimental Protocol: Asymmetric Synthesis of (S)-3-chloro-1-phenylpropanol via CBS Reduction

-

Catalyst Preparation: In a flame-dried, nitrogen-purged flask, dissolve the (S)-2-Methyl-CBS-oxazaborolidine catalyst in anhydrous tetrahydrofuran (THF).

-

Borane Addition: Cool the catalyst solution to 0°C and slowly add a solution of borane-dimethyl sulfide complex (BMS) or another suitable borane source.

-

Ketone Addition: Slowly add a solution of 3-chloro-1-phenylpropan-1-one in anhydrous THF to the reaction mixture at 0°C.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of methanol.

-

Work-up and Purification: Perform an aqueous work-up to remove the boron byproducts. Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure. Purify the resulting (S)-3-chloro-1-phenylpropanol by column chromatography.

Workflow for (S)-Fluoxetine Synthesis via CBS Reduction

Caption: Asymmetric synthesis of (S)-fluoxetine.

Chemoenzymatic Synthesis and Kinetic Resolution

Enzymes, particularly lipases, are highly effective catalysts for the kinetic resolution of racemic mixtures.[8][9] In this approach, a racemic precursor of fluoxetine, such as a racemic alcohol, is subjected to an enzymatic reaction (e.g., acylation). The enzyme selectively acylates one enantiomer at a much faster rate, allowing for the separation of the acylated enantiomer from the unreacted enantiomer.[8]

Lipase B from Candida antarctica (CALB) has been successfully used for the kinetic resolution of 3-chloro-1-phenylpropan-1-ol.[9] This method provides access to both enantiomers of the chiral alcohol intermediate, which can then be converted to (R)- and (S)-fluoxetine.[9]

Part 2: Determination of Enantiomeric Purity

The accurate determination of the enantiomeric excess (ee) is critical for quality control and regulatory compliance. Several analytical techniques are employed for this purpose, with chiral chromatography being the most prevalent.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and widely used technique for separating enantiomers.[10][11] The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.

Commonly Used Chiral Stationary Phases for Fluoxetine

| Chiral Stationary Phase (CSP) | Mobile Phase Type | Typical Eluents |

| Polysaccharide-based (e.g., CHIRALPAK® IK, Chiralcel OD) | Normal Phase | Hexane/Ethanol/Diethylamine[4] |

| Reversed Phase | Acetonitrile/Phosphate Buffer[12] | |

| Ovomucoid-based | Reversed Phase | Phosphate Buffer (pH 3.5)[10] |

Causality in Method Development: The choice of CSP and mobile phase is crucial for achieving baseline separation. For basic compounds like fluoxetine, the addition of an amine modifier like diethylamine (DEA) to the mobile phase in normal-phase chromatography is often necessary to improve peak shape and resolution by minimizing interactions with residual silanol groups on the stationary phase.[4] In reversed-phase chromatography, controlling the pH of the mobile phase is essential to manage the ionization state of fluoxetine and achieve optimal interaction with the CSP.[10]

Experimental Protocol: Chiral HPLC for (S)-Fluoxetine Enantiomeric Purity

-

Column: CHIRALPAK® IK (250 mm x 4.6 mm i.d., 5 µm).[4]

-

Mobile Phase: 90:10:0.1 (v/v/v) Hexane/Isopropanol/Diethylamine.[4]

-

Flow Rate: 1.0 mL/min.[4]

-

Column Temperature: 25°C.[4]

-

Detection: UV at 270 nm.[4]

-

Sample Preparation: Dissolve the (S)-fluoxetine sample in ethanol to a concentration of 1.0 mg/mL.[4]

-

Injection Volume: 5.0 µL.[4]

-

Analysis: The enantiomeric excess is calculated from the peak areas of the (R)- and (S)-fluoxetine enantiomers in the chromatogram.

Chiral Capillary Electrophoresis (CE)

Capillary electrophoresis is another high-efficiency separation technique for chiral analysis.[13][14] Enantiomeric separation in CE is achieved by adding a chiral selector to the background electrolyte (BGE). Cyclodextrins and their derivatives are the most commonly used chiral selectors for fluoxetine enantiomers.[3][13]

Principle of Separation: The chiral selector forms transient diastereomeric complexes with the fluoxetine enantiomers. These complexes have different electrophoretic mobilities, leading to their separation. The choice of cyclodextrin, its concentration, the pH of the BGE, and the applied voltage are critical parameters that need to be optimized for successful separation.[3] For basic drugs like fluoxetine, additives such as guanidine can be used to improve peak shape and resolution by reducing the interaction of the analyte with the capillary wall.[13][15]

Workflow for Chiral CE Method Development

Caption: Chiral CE method development workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly using chiral solvating agents (CSAs), can be a powerful tool for determining enantiomeric purity.[16][17] A CSA is a chiral compound that forms diastereomeric complexes with the enantiomers of the analyte, leading to distinct chemical shifts in the NMR spectrum.[17]

For fluoxetine, which contains a trifluoromethyl (-CF3) group, 19F NMR is particularly advantageous.[18][19] The 19F nucleus has a high natural abundance and sensitivity, and the resulting spectra are often simple with a large chemical shift dispersion.[17] The use of a suitable CSA, such as a derivatized cyclodextrin, can induce separate 19F NMR signals for the (R)- and (S)-enantiomers of fluoxetine, allowing for their direct quantification.[18]

Advantages of 19F NMR with CSAs:

-

Rapid Analysis: NMR measurements are typically fast.[18]

-

Direct Quantification: The enantiomeric ratio can be determined by direct integration of the distinct signals.

-

No Need for Chromatographic Separation: This technique avoids the complexities of developing a chromatographic method.

Conclusion

The synthesis of enantiomerically pure (S)-fluoxetine is a well-developed field, with robust methods available through both asymmetric synthesis and chemoenzymatic resolutions. The choice of a particular synthetic route will depend on factors such as cost, scalability, and desired enantiomeric purity.

Equally important is the ability to accurately assess the enantiomeric purity of the final product. Chiral HPLC remains the gold standard for this purpose, offering high resolution and sensitivity. However, chiral CE and 19F NMR with chiral solvating agents provide valuable alternative and complementary approaches. A thorough understanding of these synthetic and analytical methodologies is essential for any scientist or professional involved in the development and production of (S)-fluoxetine.

References

-

Sattary Javid, F., Shafaati, A., & Zarghi, A. (2013). Improvement of capillary electrophoretic enantioseparation of fluoxetine by a cationic additive. Iranian Journal of Pharmaceutical Research, 12(Suppl), 71–76. [Link]

-

Gatti, G., et al. (1999). Enantiomeric separation of fluoxetine and norfluoxetine in plasma and serum samples with high detection sensitivity capillary electrophoresis. Electrophoresis, 20(17), 3432-8. [Link]

-

Sattary Javid, F., Shafaati, A., & Zarghi, A. (2013). Improvement of Capillary Electrophoretic Enantioseparation of Fluoxetine by a Cationic Additive. Iranian Journal of Pharmaceutical Research. [Link]

-

Farcas, A. M., & Hancu, G. (2016). Analytical methodologies for the stereoselective determination of fluoxetine: An overview. Journal of Pharmaceutical and Biomedical Analysis, 131, 269-278. [Link]

-

Cârcu-Dobrin, M., et al. (2016). Enantioselective analysis of fluoxetine in pharmaceutical formulations by capillary zone electrophoresis. Farmacia, 64(5), 724-729. [Link]

-

Umstead, W. J. The Chiral Resolution of Fluoxetine. Daicel Chiral Technologies. [Link]

-

Wenthur, C. J., Bennett, M. R., & Lindsley, C. W. (2014). Classics in chemical neuroscience: fluoxetine (Prozac). ACS Chemical Neuroscience, 5(1), 14–23. [Link]

-

Pistos, C., et al. (2007). A novel chiral GC/MS method for the analysis of fluoxetine and norfluoxetine enantiomers in biological fluids. Journal of Pharmaceutical and Biomedical Analysis, 45(4), 629-36. [Link]

-

Ates, S., & Arslan, F. (2018). Enantiomeric separation of antidepressant drug fluoxetine based on chiral membranes. Journal of Membrane Science, 554, 1-8. [Link]

-

Olsen, B. A., Wirth, D. D., & Larew, J. S. (1998). Determination of fluoxetine hydrochloride enantiomeric excess using high-performance liquid chromatography with chiral stationary phases. Journal of Pharmaceutical and Biomedical Analysis, 17(4-5), 623–630. [Link]

-

Reddy, L. R., et al. (2014). Total Synthesis of Fluoxetine and Duloxetine Through an in Situ Imine formation/borylation/transimination and Reduction Approach. Organic & Biomolecular Chemistry, 12(40), 8035-8039. [Link]

-

Sattary Javid, F., Shafaati, A., & Zarghi, A. (2013). Improvement of Capillary Electrophoretic Enantioseparation of Fluoxetine by a Cationic Additive. ResearchGate. [Link]

-

Cârcu-Dobrin, M., et al. (2016). Enantioselective analysis of fluoxetine in pharmaceutical formulations by capillary zone electrophoresis. ResearchGate. [Link]

-

Amini, M., & Shamsipur, M. (2007). Chiral selectors for enantioresolution and quantitation of the antidepressant drug fluoxetine in pharmaceutical formulations by (19)F NMR spectroscopic method. Analytica Chimica Acta, 601(1), 97–103. [Link]

-

Zhang, X., et al. (2022). Asymmetric synthesis of chiral intermediates of (S)-duloxetine, (R)-fluoxetine, and (R)-atomoxetine. ResearchGate. [Link]

-

Pilli, R. A., & de Meirelles, J. P. (2007). A concise total synthesis of (R)-fluoxetine, a potent and selective serotonin reuptake inhibitor. Journal of the Brazilian Chemical Society, 18(7), 1406-1410. [Link]

-

N/A. (2018). Synthesis of Fluoxetine. Bridgewater College Digital Commons. [Link]

-

Sattary Javid, F., Shafaati, A., & Zarghi, A. (2013). Improvement of Capillary Electrophoretic Enantioseparation of Fluoxetine by a Cationic Additive. Brieflands. [Link]

-

Yu, J., et al. (2005). Enantiomeric Separation of Fluoxetine Derivatives on Polysaccharide-Based Chiral Columns. Journal of Liquid Chromatography & Related Technologies, 28(19), 3073-3086. [Link]

-

N/A. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access. [Link]

-

Kamal, A., et al. (2002). Chemoenzymatic Synthesis of Both Enantiomers of Fluoxetine, Tomoxetine and Nisoxetine: Lipase-Catalyzed Resolution of 3-Aryl-3-hydroxypropanenitriles. ResearchGate. [Link]

-

Reddy, P. V. G., et al. (2012). Chemoenzymatic asymmetric synthesis of fluoxetine, atomoxetine, nisoxetine, and duloxetine. ResearchGate. [Link]

-

Cardoso, C. S., et al. (2012). Chemical structures of the enantiomers of fluoxetine and norfluoxetine. ResearchGate. [Link]

-

Reddy, L. R., et al. (2014). Total synthesis of fluoxetine and duloxetine through an in situ imine formation/borylation/transimination and reduction approach. Organic & Biomolecular Chemistry. [Link]

-

N/A. Synthesis of Prozac (Fluoxetine). Chemistry Steps. [Link]

-

Sánchez-Lafuente, C., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality, 24(10), 821-8. [Link]

-

Sriram, D., & Yogeeswari, P. (2010). Novel Synthetic Route to Fluoxetine. Synthetic Communications, 40(20), 3064-3068. [Link]

-

Liu, H.-L., Hoff, B. H., & Anthonsen, T. (2000). Chemoenzymatic synthesis of the non-tricyclic antidepressants Fluoxetine, Tomoxetine and Nisoxetine. Journal of the Chemical Society, Perkin Transactions 1, (11), 1767-1769. [Link]

-

Monbaliu, J.-C. M., et al. (2015). Preparation of fluoxetine by multiple flow processing steps. ResearchGate. [Link]

-

Reinscheid, U. M. (2016). Expedited Selection of NMR Chiral Solvating Agents for Determination of Enantiopurity. ACS Omega, 1(1), 113-119. [Link]

-

Rizzato, E., et al. (2020). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Molecules, 25(21), 5127. [Link]

-

Amini, M., & Shamsipur, M. (2007). Chiral selectors for enantioresolution and quantitation of the antidepressant drug fluoxetine in pharmaceutical formulations by 19F NMR spectroscopic method. R Discovery. [Link]

-